8-Fluoroquinolin-3-ol
Overview
Description
“8-Fluoroquinolin-3-ol” is a chemical compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 . The IUPAC name for this compound is 8-fluoro-3-quinolinol . The InChI code for this compound is 1S/C9H6FNO/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring system with a fluorine atom at the 8th position and a hydroxyl group at the 3rd position .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It is stored in a dry room at normal temperature .
Scientific Research Applications
Phototoxicity Reduction in Fluoroquinolones
A study highlighted the importance of substituting a methoxy group at the 8 position of the quinoline nucleus to reduce phototoxicity. Specifically, a fluoroquinoline with a methoxy group showed remarkable stability under UVA irradiation and did not induce inflammatory lesions in a murine model when exposed to UVA light, unlike its fluorine-substituted analogs which showed significant phototoxicity (Marutani et al., 1993).
Double Helix Formation
8-Fluoroquinoline oligoamide analogs were shown to assemble into double helical dimers both in solution and in the solid state, demonstrating the potential of fluoro-substituted quinolines in molecular recognition and self-assembly processes. The handedness of these double helices could be controlled via chiral residues, indicating the structural versatility of fluoroquinoline derivatives (Gan et al., 2010).
Corrosion Monitoring
8-Hydroxyquinoline derivatives have been utilized in corrosion detection, with one study demonstrating the successful performance of 8-hydroxyquinoline (8-HQ) as a ferric ion sensitive indicator within epoxy coatings. The incorporation of 8-HQ enabled the early detection of corrosion in situ, showcasing the application of fluoroquinoline derivatives in materials science and engineering (Roshan et al., 2018).
Novel Antibacterial Agents
Research into 8-chloroquinolone derivatives has yielded compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. Modifications to the quinoline nucleus, such as the introduction of a methoxy group at the 8 position, have led to significant enhancements in antibacterial efficacy, underlining the therapeutic potential of fluoroquinoline derivatives (Kuramoto et al., 2003).
Fluorescence Enhancement for Metal Ion Detection
8-Fluoroquinoline derivatives have been explored for their fluorescence properties, particularly in the detection of metal ions. The introduction of specific substituents at the 8 position can significantly enhance the fluorescence of these compounds, making them useful as fluorogenic ligands for the sensitive and selective detection of metal ions in various applications (Suliman et al., 2014).
Safety and Hazards
The safety information for “8-Fluoroquinolin-3-ol” indicates that it is classified under the GHS07 category . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Biochemical Analysis
Biochemical Properties
8-Fluoroquinolin-3-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to interact with bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria . This interaction inhibits the enzyme’s activity, leading to the disruption of bacterial DNA synthesis. Additionally, this compound can form complexes with metal ions, which may further influence its biochemical activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in bacterial cell division and replication . By inhibiting DNA-gyrase, this compound disrupts the normal function of bacterial cells, leading to cell death. This compound also affects gene expression by interfering with the transcription process, ultimately impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of bacterial DNA-gyrase . This enzyme is responsible for introducing negative supercoils into DNA, a crucial step in DNA replication. By binding to the DNA-gyrase-DNA complex, this compound prevents the enzyme from performing its function, leading to the cessation of DNA replication and, consequently, bacterial cell death . Additionally, this compound may interact with other biomolecules, such as metal ions, which can further modulate its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in bacterial cells, where prolonged exposure leads to sustained inhibition of DNA replication and cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, toxic effects have been observed, including damage to host tissues and adverse reactions . These threshold effects highlight the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and excretion . The compound is metabolized by liver enzymes, leading to the formation of various metabolites that are excreted through the kidneys . These metabolic processes can influence the compound’s efficacy and toxicity, as different metabolites may have varying levels of activity and adverse effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transport proteins that facilitate its movement across cell membranes . Once inside the cell, the compound may accumulate in specific compartments, such as the nucleus, where it exerts its inhibitory effects on DNA-gyrase . This localization is crucial for its activity, as it ensures that the compound reaches its target enzyme .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with DNA-gyrase . This localization is facilitated by specific targeting signals that direct the compound to the nucleus . Additionally, post-translational modifications of the compound may influence its localization and activity, further modulating its effects on cellular function .
properties
IUPAC Name |
8-fluoroquinolin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUQMRPFJUOMDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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